molecular formula C15H17N3O5 B12650460 L-Histidine mono(3-phenylpyruvate) CAS No. 93803-24-8

L-Histidine mono(3-phenylpyruvate)

Cat. No.: B12650460
CAS No.: 93803-24-8
M. Wt: 319.31 g/mol
InChI Key: HXWWOVBNGFGPHI-ZSCHJXSPSA-N
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Description

L-Histidine mono(3-phenylpyruvate) is a compound with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol It is a derivative of the amino acid L-histidine, where the histidine molecule is bonded to a 3-phenylpyruvate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

L-Histidine mono(3-phenylpyruvate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-Histidine mono(3-phenylpyruvate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of L-Histidine mono(3-phenylpyruvate) depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups .

Scientific Research Applications

L-Histidine mono(3-phenylpyruvate) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.

    Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways and its role in disease treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Histidine mono(3-phenylpyruvate) include other derivatives of L-histidine and 3-phenylpyruvate, such as:

Uniqueness

L-Histidine mono(3-phenylpyruvate) is unique due to its specific structure, which combines the properties of both L-histidine and 3-phenylpyruvate. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications .

Properties

CAS No.

93803-24-8

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1

InChI Key

HXWWOVBNGFGPHI-ZSCHJXSPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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